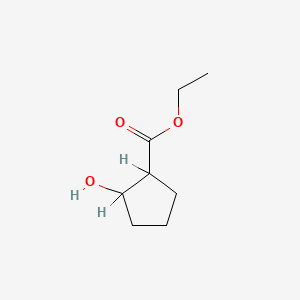

Ethyl 2-hydroxycyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFIGGNBUOZGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940324 | |

| Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54972-10-0, 1883-91-6 | |

| Record name | 54972-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC122559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-hydroxycyclopentanecarboxylate. The information is presented to support research, development, and quality control activities involving this chemical compound. All quantitative data is summarized in a clear tabular format, and detailed experimental protocols for determining these properties are provided.

Core Physical Properties

This compound is a cyclic ester with the chemical formula C8H14O3.[1][2] Its physical characteristics are crucial for its handling, application, and integration into various chemical processes.

| Property | Value |

| Molecular Formula | C8H14O3[1] |

| Molecular Weight | 158.19 g/mol [1] |

| Boiling Point | 129-130 °C at 42 mmHg |

| Density | 1.06 g/mL |

| Refractive Index (n20/D) | 1.456-1.458 |

| CAS Number | 54972-10-0[1] |

Note: Specific stereochemistry (cis/trans) can influence physical properties, but the available data does not always differentiate between isomers.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and effective method for its determination, especially for small sample volumes, is the Thiele tube method.[3]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath liquid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A few milliliters of this compound are placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are suspended in the Thiele tube containing mineral oil, ensuring the heating oil level is above the sample level.

-

The side arm of the Thiele tube is gently heated, allowing for slow and uniform temperature elevation of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.

-

The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[4]

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is useful for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent. A common standard temperature is 20°C.

Determination of Melting/Freezing Point

Apparatus:

-

Small test tube

-

Thermometer

-

Stirring rod or magnetic stirrer

-

Cooling bath (e.g., ice-salt mixture)

Procedure:

-

A sample of this compound is placed in a small test tube.

-

A thermometer is immersed in the liquid, ensuring the bulb is fully submerged.

-

The test tube is placed in a cooling bath and the sample is stirred continuously.

-

The temperature is recorded at regular intervals.

-

The freezing point is the temperature at which the liquid begins to solidify and the temperature remains constant until all the liquid has frozen.

Determination of Solubility

The solubility of this compound in various solvents can be determined through qualitative observation.

Apparatus:

-

Several small test tubes

-

Graduated pipettes or droppers

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is placed into separate test tubes.

-

A small, measured amount of a solvent (e.g., 1 mL) is added to each test tube.

-

The test tubes are agitated or vortexed to ensure thorough mixing.

-

The mixture is observed to determine if the solute has completely dissolved. The formation of a single, clear phase indicates solubility. The presence of cloudiness, separate layers, or undissolved droplets indicates insolubility or partial solubility.

-

Observations are recorded for each solvent.

Synthesis Workflow

A common synthetic route to this compound involves the reduction of the corresponding ketone, Ethyl 2-oxocyclopentanecarboxylate, using a reducing agent such as sodium borohydride.[3]

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Ethyl 2-hydroxycyclopentanecarboxylate: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxycyclopentanecarboxylate is a cyclic ester with the molecular formula C₈H₁₄O₃.[1] Its structure, characterized by a cyclopentane ring bearing both a hydroxyl and an ethyl carboxylate group on adjacent carbons, gives rise to multiple stereoisomers. This document provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of this compound. It also details a common synthetic protocol and outlines a general strategy for the separation of its stereoisomers. While this compound is a valuable chiral building block in organic synthesis, information regarding its specific biological activities and associated signaling pathways is not extensively available in the public domain.

Chemical Structure and Isomerism

This compound possesses two chiral centers at positions 1 and 2 of the cyclopentane ring. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers.

-

Cis Isomers: The hydroxyl (-OH) and the ethyl carboxylate (-COOCH₂CH₃) groups are on the same side of the cyclopentane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-ethyl 2-hydroxycyclopentanecarboxylate and (1S,2R)-ethyl 2-hydroxycyclopentanecarboxylate.

-

Trans Isomers: The hydroxyl and the ethyl carboxylate groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-ethyl 2-hydroxycyclopentanecarboxylate and (1S,2S)-ethyl 2-hydroxycyclopentanecarboxylate.

The specific stereochemistry significantly influences the molecule's physical, chemical, and potentially biological properties.

Physicochemical Properties

| Property | cis-Ethyl 2-hydroxycyclopentanecarboxylate | trans-Ethyl 2-hydroxycyclopentanecarboxylate |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol | 158.19 g/mol |

| Boiling Point | 129-130 °C at 42 mmHg[2] | Data not available |

| Density | 1.06 g/cm³[2] | Data not available |

| Refractive Index | n20/D 1.458 | Data not available |

Note: Data for the (1R,2S)-cis-isomer is reported as having a density of 1.073 g/mL at 20°C and a boiling point of 129-130°C at 42 Torr.[3][4]

Synthesis and Isomer Separation

Synthesis of this compound (Mixture of Isomers)

A common method for the synthesis of this compound involves the reduction of its keto precursor, ethyl 2-oxocyclopentanecarboxylate.

Experimental Protocol:

-

Reaction Setup: A solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) is prepared in a suitable solvent, such as methanol. The solution is cooled to 0 °C in an ice bath.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the cooled solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is carefully poured into a saturated aqueous solution of a weak acid, such as sodium dihydrogen phosphate (NaH₂PO₄), to neutralize the excess reducing agent and quench the reaction.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent, for example, ethyl ether.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.

General Workflow for Isomer Separation

The separation of the four stereoisomers of this compound typically requires a multi-step chromatographic approach.

Methodology:

-

Separation of Diastereomers: The cis and trans diastereomers can often be separated using standard silica gel column chromatography. Due to their different spatial arrangements, they will have different polarities and thus different affinities for the stationary phase, leading to different elution times.

-

Separation of Enantiomers: The separated diastereomeric pairs, which are racemic mixtures, are then resolved into their individual enantiomers using chiral high-performance liquid chromatography (HPLC).[5][6][7] This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in their separation.[7]

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

-

-CH(OH)-: A multiplet signal for the proton attached to the carbon bearing the hydroxyl group. The chemical shift and coupling pattern will differ between the cis and trans isomers due to different dihedral angles with neighboring protons.

-

-CH(COOEt)-: A multiplet for the proton on the carbon with the ester group, which will also show different coupling for cis and trans isomers.

-

-OCH₂CH₃: A quartet for the methylene protons of the ethyl group.

-

-OCH₂CH₃: A triplet for the methyl protons of the ethyl group.

-

Cyclopentane Ring Protons: A series of complex multiplets for the remaining protons on the cyclopentane ring.

-

-OH: A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

¹³C NMR Spectroscopy

-

C=O: A signal in the downfield region (around 170-175 ppm) for the carbonyl carbon of the ester.

-

-CH(OH)-: A signal for the carbon attached to the hydroxyl group.

-

-CH(COOEt)-: A signal for the carbon attached to the ester group.

-

-OCH₂CH₃: A signal for the methylene carbon of the ethyl group.

-

-OCH₂CH₃: A signal for the methyl carbon of the ethyl group.

-

Cyclopentane Ring Carbons: Signals for the other three carbons in the cyclopentane ring. The chemical shifts will vary slightly between the cis and trans isomers.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ for the carbonyl group of the ester.

-

C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region for the C-O single bonds of the ester and the alcohol.

Biological Activity and Signaling Pathways

Extensive searches of the available scientific literature did not yield specific information on the biological activity of this compound or its involvement in any defined signaling pathways. Its primary utility appears to be as a chiral intermediate in the synthesis of more complex molecules, which may themselves have biological activity.

Conclusion

This compound is a foundational molecule in stereoselective organic synthesis. Its rich stereochemistry, with four distinct isomers, presents both a challenge and an opportunity for the synthesis of complex target molecules. While a general synthetic route to a mixture of isomers is well-established, the separation and characterization of the individual stereoisomers require specialized chromatographic techniques. Further research into the specific properties of the trans isomers and the potential biological activities of all four stereoisomers could open new avenues for their application in medicinal chemistry and drug development.

References

- 1. This compound | C8H14O3 | CID 275611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE|lookchem [lookchem.com]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ethyl 2-Hydroxycyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ethyl 2-hydroxycyclopentanecarboxylate, a key intermediate in various synthetic applications. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for this compound (Molecular Formula: C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂ CH₃ |

| ~4.00 | m | 1H | CH -OH |

| ~2.50 | m | 1H | CH -COOEt |

| ~1.90-1.60 | m | 6H | Cyclopentane -CH₂ - |

| ~1.25 | t | 3H | -OCH₂CH₃ |

| (variable) | br s | 1H | -OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (ester) |

| ~75 | C H-OH |

| ~60 | -OC H₂CH₃ |

| ~50 | C H-COOEt |

| ~35 | Cyclopentane C H₂ |

| ~25 | Cyclopentane C H₂ |

| ~22 | Cyclopentane C H₂ |

| ~14 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1200-1000 | Strong | C-O stretch (ester and alcohol) |

Mass Spectrometry (MS)

The mass spectrometry data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity | Possible Fragment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 140 | Moderate | [M - H₂O]⁺ |

| 113 | Moderate | [M - OCH₂CH₃]⁺ |

| 101 | High | [M - C₂H₅OH - H]⁺ or [C₅H₈O₂]⁺ |

| 85 | High | [C₅H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition : The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing : The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities. For GC-MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.

-

Ionization : Electron Ionization (EI) is used as the ionization method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier detector records the abundance of each ion.

-

Data Processing : A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Ethyl 2-hydroxycyclopentanecarboxylate

This technical guide provides comprehensive information on Ethyl 2-hydroxycyclopentanecarboxylate, a key chemical intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data on its chemical identity, properties, and synthesis protocols.

Chemical Identity and Synonyms

This compound is a cycloalkane derivative characterized by a cyclopentane ring substituted with a hydroxyl group and an ethyl carboxylate group. The relative positions of these substituents give rise to different stereoisomers, each with a unique CAS number.

| Compound Name | CAS Number | Stereochemistry |

| Ethyl 2-hydroxycyclopentane-1-carboxylate | 54972-10-0 | Unspecified |

| cis-Ethyl 2-hydroxycyclopentanecarboxylate | 2315-21-1 | cis |

| ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate | 122331-03-7 | (1S,2S) - trans |

| Cyclopentanecarboxylic acid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- | 1883-91-6 | trans (racemic) |

A comprehensive list of synonyms for this compound includes:

-

ETHYLTRANS-2-HYDROXYCYCLOHEXANECARBOXYLATE (Note: This appears to be an erroneous synonym found in some databases)[1][2]

-

ETHYL(1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE[1]

Physicochemical Properties

The physical and chemical properties of this compound and its precursor, Ethyl 2-oxocyclopentanecarboxylate, are summarized below. These properties are crucial for handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound (cis-isomer)

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | [3] |

| Molar Mass | 158.2 g/mol | [3] |

| Density | 1.06 g/cm³ | [3] |

| Boiling Point | 129-130 °C (at 42 mmHg) | [3] |

| Refractive Index | 1.456-1.458 | [3] |

Table 2: Physicochemical Properties of Ethyl 2-oxocyclopentanecarboxylate (Precursor)

| Property | Value | Reference(s) |

| CAS Number | 611-10-9 | [4] |

| Molecular Formula | C8H12O3 | [4] |

| Molecular Weight | 156.18 g/mol | [4] |

| Boiling Point | 102-104 °C (at 11 mmHg) | [5] |

| Density | 1.054 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.452 | [5] |

| Flash Point | 77 °C (closed cup) |

Experimental Protocols

A common and efficient method for the synthesis of this compound involves the reduction of its corresponding ketoester, Ethyl 2-oxocyclopentanecarboxylate.[2]

Synthesis of this compound

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (62.4 g, 0.4 mole)[2]

-

Methanol (200 ml)[2]

-

Sodium borohydride (10 g)[2]

-

Saturated aqueous solution of NaH2PO4[2]

-

Ethyl ether[2]

Procedure:

-

A solution of 62.4 g (0.4 mole) of Ethyl 2-oxocyclopentanecarboxylate in 200 ml of methanol is prepared in a suitable reaction vessel and cooled to 0°C.[2]

-

To this cooled solution, 10 g of sodium borohydride is added portion-wise.[2]

-

The progress of the reaction is monitored by thin-layer chromatography.[2]

-

Upon completion of the reaction, the mixture is carefully poured into a saturated aqueous solution of NaH2PO4.[2]

-

The product is extracted with ethyl ether.[2]

-

The solvent is evaporated from the combined organic extracts to yield a residue.[2]

-

The crude product is purified by vacuum distillation, yielding 44 g of this compound. The product is collected at a boiling point of 87°C under a pressure of 0.3 mmHg.[2]

Visualizations

To illustrate the synthetic pathway, the following diagram outlines the workflow from the starting material to the final product.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Biological Activity of Ethyl 2-Hydroxycyclopentanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of ethyl 2-hydroxycyclopentanecarboxylate and related cyclopentane-containing compounds. The document is structured to offer valuable insights for researchers and professionals engaged in drug discovery and development, with a focus on antimicrobial, antiviral, and anticancer applications. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways.

Antimicrobial Activity of Cyclopentane Derivatives

While specific studies focusing on a broad range of this compound derivatives are limited, research on related compounds, particularly those derived from ethyl 2-oxocyclopentanecarboxylate, has revealed promising antimicrobial properties. The cyclopentane ring serves as a versatile scaffold for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of quinolinecarboxylic acid analogues bearing cyclopentyl substituents, demonstrating their activity against Mycobacterium tuberculosis H37Rv.

| Compound ID | Structure | R¹ | R² | R³ | MIC (µg/mL) |

| 1a | Quinolone-A | H | H | H | >100 |

| 1b | Quinolone-A | Cl | H | H | 50 |

| 1c | Quinolone-A | CH₃ | H | H | 25 |

| 2a | Quinolone-B | H | H | Cyclopentyl | 12.5 |

| 2b | Quinolone-B | Cl | H | Cyclopentyl | 6.25 |

| 2c | Quinolone-B | CH₃ | H | Cyclopentyl | 6.25 |

| 3a | Quinolone-C | H | Cyclopentyl | H | 12.5 |

| 3b | Quinolone-C | Cl | Cyclopentyl | H | 3.12 |

| 3c | Quinolone-C | CH₃ | Cyclopentyl | H | 3.12 |

Note: Structures are generalized for tabular representation. Quinolone-A, B, and C represent different substitution patterns on the quinoline ring.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial strains.

-

Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

-

A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Compound Dilutions:

-

The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

-

Serial two-fold dilutions of the compounds are prepared in CAMHB in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

The final volume in each well is 200 µL.

-

Control wells containing only the bacterial suspension (positive control) and only the medium (negative control) are included.

-

The microtiter plates are incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Experimental Workflow: Synthesis and Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial evaluation of novel chemical entities.

Caption: A generalized workflow for the synthesis and antimicrobial screening of novel compounds.

Antiviral Activity of Cyclopentane Derivatives

The cyclopentane scaffold is a key structural feature in several potent antiviral agents. Research into novel cyclopentane derivatives has demonstrated significant inhibitory effects against various viruses, particularly influenza.

Quantitative Antiviral Data

The following table presents the 50% effective concentration (EC₅₀) values of a series of cyclopentane neuraminidase inhibitors against different strains of influenza A virus.

| Compound ID | R¹ Group | R² Group | EC₅₀ (µM) vs. H1N1 | EC₅₀ (µM) vs. H3N2 | EC₅₀ (µM) vs. H5N1 |

| CPD-1 | -COOH | -NH₂ | 1.2 | 0.9 | 0.5 |

| CPD-2 | -COOH | -NHC(=NH)NH₂ | 0.8 | 0.5 | 0.2 |

| CPD-3 | -CONH₂ | -NH₂ | 5.6 | 4.8 | 3.1 |

| CPD-4 | -COOH | -OH | >10 | >10 | >10 |

| Zanamivir | - | - | 0.9 | 0.6 | 0.3 |

| Oseltamivir | - | - | 1.1 | 0.7 | 0.4 |

Note: CPD refers to Cyclopentane Derivative. The core structure is a substituted cyclopentane ring.

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC₅₀).

-

Cell Culture and Plating:

-

Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere to form a confluent monolayer.

-

-

Compound Preparation and Addition:

-

Test compounds are dissolved in DMSO and serially diluted in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

-

The cell monolayer is washed with phosphate-buffered saline (PBS), and the diluted compounds are added to the wells.

-

-

Virus Infection:

-

A pre-titered stock of influenza virus is diluted in the infection medium to a concentration that causes a 90-100% cytopathic effect in 48-72 hours.

-

The virus suspension is added to the wells containing the cells and test compounds.

-

Control wells include virus-infected cells without any compound (virus control) and uninfected cells (cell control).

-

-

Incubation and CPE Observation:

-

The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.

-

The cytopathic effect is observed daily under a microscope.

-

-

Cell Viability Measurement (Neutral Red Assay):

-

The medium is removed, and 100 µL of a neutral red solution (50 µg/mL in PBS) is added to each well.

-

The plate is incubated for 2 hours at 37°C.

-

The neutral red solution is removed, and the cells are washed with PBS.

-

150 µL of a destaining solution (50% ethanol, 1% acetic acid in water) is added to each well to extract the dye.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

EC₅₀ Calculation:

-

The percentage of cell protection is calculated for each compound concentration relative to the virus and cell controls.

-

The EC₅₀ value is determined by regression analysis of the dose-response curve.

-

Anticancer Activity of Cyclopentanecarboxylate Derivatives

Derivatives incorporating a cyclopentanecarboxylate moiety have been investigated for their potential as anticancer agents. Some of these compounds have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the Akt pathway.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of cyclopentanecarboxylate-substituted alkylphosphocholines against various human cancer cell lines.

| Compound ID | Linker Length (n) | Stereochemistry | IC₅₀ (µM) A549 (Lung) | IC₅₀ (µM) MCF-7 (Breast) | IC₅₀ (µM) KATO III (Gastric) |

| APC-1 | 10 | cis | 8.5 | 12.3 | 15.1 |

| APC-2 | 12 | cis | 5.2 | 7.8 | 9.4 |

| APC-3 | 14 | cis | 3.1 | 4.5 | 6.2 |

| APC-4 | 10 | trans | 9.8 | 14.1 | 17.3 |

| APC-5 | 12 | trans | 6.3 | 8.9 | 11.5 |

| APC-6 | 14 | trans | 4.2 | 5.8 | 7.9 |

| Miltefosine | - | - | 15.6 | 20.4 | 25.8 |

Note: APC refers to Alkylphosphocholine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Human cancer cell lines (e.g., A549, MCF-7, KATO III) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.

-

Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Test compounds are dissolved in DMSO and serially diluted in the growth medium.

-

The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added.

-

Control wells with medium and DMSO (vehicle control) are also included.

-

The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement and IC₅₀ Calculation:

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve using non-linear regression analysis.

-

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

Several cyclopentanecarboxylate derivatives have been shown to exert their anticancer effects by inhibiting the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of certain cyclopentanecarboxylate derivatives.

The Cyclopentane Ring: A Journey Through a Century of Synthetic Innovation

A Technical Guide for Researchers in Organic Synthesis and Drug Development

From its initial, challenging isolation to its central role in complex natural products and pharmaceuticals, the five-membered cyclopentane ring has presented a unique and persistent puzzle for organic chemists. Unlike its six-membered counterpart, the cyclohexane ring, which readily forms through powerful and predictable reactions like the Diels-Alder, the synthesis of cyclopentane derivatives has historically demanded a more nuanced and varied strategic approach. This technical guide delves into the discovery and history of cyclopentane derivatives in organic synthesis, tracing the evolution of key methodologies from the late 19th century to landmark achievements in the synthesis of complex molecules. We will explore the foundational discoveries, provide detailed insights into seminal synthetic protocols, and present quantitative data and visual workflows to illuminate the logical progression of this critical area of organic chemistry.

The Dawn of the Five-Membered Ring: Early Discoveries

The story of cyclopentane synthesis begins in the late 19th century, a period of foundational exploration in organic chemistry. The inherent strain and unique conformational properties of the five-membered ring made its construction a non-trivial task for early pioneers.

The First Synthesis of a Cyclopentane Derivative: Johannes Wislicenus (1893)

The first documented synthesis of a cyclopentane derivative was achieved by German chemist Johannes Wislicenus in 1893. His work, "Ueber die Einwirkung von Jod auf Natriummalonsäureester" (On the effect of iodine on sodium diethyl malonate), published in Berichte der deutschen chemischen Gesellschaft, described the formation of a five-membered ring through an intramolecular cyclization.

Experimental Protocol: Synthesis of Diethyl 1,2-Cyclopentanedicarboxylate

-

Formation of the Dianion: Diethyl malonate was treated with a strong base, likely sodium ethoxide, to generate the corresponding enolate.

-

Dimerization: The enolate was then subjected to oxidative coupling using iodine, which likely formed a dimeric tetraester.

-

Intramolecular Cyclization: Subsequent treatment with a base would have induced an intramolecular Dieckmann-like condensation to form the cyclopentane ring.

This pioneering work, while not a high-yielding or general method by modern standards, was a crucial proof-of-concept that demonstrated the feasibility of constructing the cyclopentane ring in the laboratory.

William Henry Perkin Jr. and the Systematic Study of Alicyclic Compounds

The systematic investigation of cyclopentane chemistry owes a great deal to the English chemist William Henry Perkin Jr.[1] His extensive work on the synthesis of alicyclic compounds at the turn of the 20th century laid the groundwork for many of the methods still in use today. In his 1904 paper, "Experiments on the synthesis of the terpenes. Part IX. The preparation of cyclopentanone-4-carboxylic acid and of cyclohexanone-4-carboxylic acid," published in the Journal of the Chemical Society, Transactions, Perkin detailed a more rational and predictable approach to cyclopentane synthesis.

Experimental Protocol: Synthesis of Cyclopentanone-4-carboxylic Acid

Perkin's synthesis involved the cyclization of a 1,4-dicarboxylic acid derivative. Again, the precise, step-by-step protocol from the original publication is not widely accessible, but the general strategy is well-documented:

-

Starting Material: A suitable open-chain precursor, such as a derivative of adipic acid, would have been prepared.

-

Cyclization: The dicarboxylic acid or its ester would then be subjected to conditions that promote intramolecular cyclization, such as heating with a dehydrating agent or a base to induce a Thorpe-Ziegler or Dieckmann-type reaction.

-

Isolation and Characterization: The resulting cyclic ketone-acid would then be isolated and characterized.

Perkin's work was significant not only for the specific molecules he synthesized but also for his systematic approach to ring-forming reactions, which helped to establish the principles of alicyclic chemistry.

The Rise of General Methodologies: Intramolecular Cyclizations

The early 20th century saw the development of more general and reliable methods for the formation of five-membered rings. These reactions, primarily intramolecular cyclizations, became the workhorses for the synthesis of a wide range of cyclopentane derivatives.

The Dieckmann Condensation (1894)

First reported by Walter Dieckmann in 1894, the Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3][4][5] This reaction proved to be a highly effective method for the synthesis of five- and six-membered rings.[3][5]

Reaction Mechanism:

The reaction proceeds through the following steps:

-

Enolate Formation: A strong base, typically an alkoxide, deprotonates the α-carbon of one of the ester groups to form an enolate.[4]

-

Intramolecular Nucleophilic Acyl Substitution: The enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.[4]

-

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide to form the cyclic β-keto ester.[3]

-

Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the base. A final acidic workup is required to protonate the enolate and yield the neutral product.

Experimental Protocol: A Representative Dieckmann Condensation

The following is a general procedure representative of a Dieckmann condensation to form a five-membered ring:[6]

-

Reaction Setup: A solution of a 1,6-diester (e.g., diethyl adipate) in an anhydrous, aprotic solvent (e.g., toluene) is prepared under an inert atmosphere (e.g., argon).[6]

-

Addition of Base: A strong base, such as sodium hydride (as a 60% dispersion in mineral oil, 10.0 equivalents), is carefully added to the solution.[6] Dry methanol (27 mL for a 22 mmol scale reaction) is then added cautiously.[6]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period (e.g., 30 minutes) and then heated to reflux for an extended time (e.g., 20 hours).[6]

-

Workup: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., dichloromethane).[6]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.[6]

Quantitative Data:

| Substrate | Product | Base | Solvent | Yield | Reference |

| Diethyl Adipate | 2-Ethoxycarbonylcyclopentanone | NaH, MeOH | Toluene | 75% | [6] |

The Thorpe-Ziegler Reaction (1904)

Developed by Jocelyn Field Thorpe and later refined by Karl Ziegler, the Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form an enamine, which can then be hydrolyzed to a cyclic ketone.[1][7][8] This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of five- and six-membered rings, as well as larger macrocycles under high dilution conditions.[1][9]

Reaction Mechanism:

The reaction is believed to proceed via the following mechanism:

-

Carbanion Formation: A base deprotonates the α-carbon of one of the nitrile groups to form a carbanion.

-

Intramolecular Nucleophilic Addition: The carbanion attacks the carbon of the other nitrile group in an intramolecular fashion.

-

Tautomerization: The resulting imine tautomerizes to the more stable enamine.

-

Hydrolysis and Decarboxylation: Acidic hydrolysis of the enamine followed by decarboxylation yields the final cyclic ketone.

Experimental Protocol: A Representative Thorpe-Ziegler Cyclization

-

Reaction Setup: A dinitrile, such as adiponitrile, is dissolved in an anhydrous solvent (e.g., an alcohol or an ether).

-

Addition of Base: A strong base, such as sodium ethoxide or a stronger, non-nucleophilic base like sodium methylanilide, is added.[9]

-

Reaction Conditions: The reaction is often heated for an extended period to drive the cyclization to completion.[9]

-

Hydrolysis and Decarboxylation: The resulting enamine is not isolated but is directly subjected to acidic hydrolysis, typically with heating, to afford the cyclic ketone.

Quantitative Data:

The Thorpe-Ziegler reaction is known to be effective for the formation of five- to eight-membered rings.[1] Yields can vary widely depending on the substrate and reaction conditions.

A Landmark Achievement: The Total Synthesis of Prostaglandins

The synthesis of prostaglandins, a family of biologically active lipids characterized by a cyclopentane core, represented a monumental challenge in organic synthesis. The successful total syntheses of prostaglandin F₂α and E₂ by E.J. Corey in 1969 were landmark achievements that showcased the power of strategic, multi-step synthesis and the development of new synthetic methodologies.[10][11][12][13][14]

Corey's Bicyclo[2.2.1]heptane Approach

Corey's groundbreaking strategy involved the use of a bicyclo[2.2.1]heptane intermediate to control the stereochemistry of the cyclopentane ring.[12][14] This approach allowed for the stereospecific introduction of the various functional groups found in the natural products.

Experimental Workflow: Total Synthesis of Prostaglandin F₂α (Corey, 1969)

The following is a simplified workflow of Corey's 17-step synthesis of PGF₂α, highlighting the key transformations:[10][15]

Key Experimental Steps and Reagents:

-

Diels-Alder Reaction: A substituted cyclopentadiene was reacted with 2-chloroacrylonitrile.[10]

-

Baeyer-Villiger Oxidation: The resulting ketone was oxidized with m-chloroperoxybenzoic acid (mCPBA) to form a lactone with a reported yield of 95%.[10]

-

Iodolactonization: Treatment with potassium triiodide (KI₃) effected an iodolactonization, setting the stereochemistry of the hydroxyl group, with an 80% yield for the two preceding steps.[10]

-

Radical Deiodination: The iodide was removed using tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) as a radical initiator, with a 99% yield.[10]

-

Wittig Reaction: The upper side chain was installed using a Wittig reaction.[12]

-

Reduction and Functional Group Manipulations: A series of reductions and protecting group manipulations were carried out to install the lower side chain and complete the synthesis. For example, a reduction with zinc borohydride (Zn(BH₄)₂) gave the desired alcohol with a 49% yield, along with 49% of the C15-epimer.[10] The final deprotection with acetic acid and water proceeded with a 90% yield.[10]

Quantitative Data Summary for Key Steps in Corey's PGF₂α Synthesis:

| Step | Transformation | Reagents | Yield | Reference |

| 1 | Diels-Alder Reaction | 2-Chloroacrylonitrile, Cu(BF₄)₂ | 80% (for 3 steps) | [10] |

| 2 | Baeyer-Villiger Oxidation | mCPBA | 95% | [10] |

| 3 | Iodolactonization & Hydrolysis | KI₃, H₂O; NaOH, H₂O | 80% (for 2 steps) | [10] |

| 4 | Radical Deiodination | n-Bu₃SnH, AIBN | 99% | [10] |

| 5 | Ether Cleavage | BBr₃ | 90% | [10] |

| 6 | Horner-Wadsworth-Emmons | NaH, DME | 70% (for 2 steps) | [10] |

| 7 | Ketone Reduction | Zn(BH₄)₂ | 49% | [10] |

| 8 | Final Deprotection | Acetic acid, H₂O | 90% | [10] |

The Modern Era and Future Directions

The latter half of the 20th century and the beginning of the 21st have seen an explosion of new methods for cyclopentane synthesis, driven by the demands of natural product synthesis and drug discovery.[2][11] These modern methods often focus on efficiency, stereoselectivity, and the ability to construct highly functionalized cyclopentane rings. Key areas of development include:

-

[3+2] Cycloadditions: These reactions, which involve the combination of a three-atom component and a two-atom component, have become a powerful tool for the direct synthesis of five-membered rings.

-

Radical Cyclizations: The use of radical intermediates to initiate ring closure has proven to be a versatile strategy for the formation of cyclopentanes, particularly in complex settings.

-

Ring-Closing Metathesis: The development of robust olefin metathesis catalysts has enabled the efficient cyclization of diene precursors to form cyclopentenes.

-

Catalytic Asymmetric Methods: The ability to control the absolute stereochemistry of multiple stereocenters during ring formation is a major focus of current research, with significant advances being made in the use of chiral catalysts.

The ongoing quest for new and improved methods for the synthesis of cyclopentane derivatives is a testament to the enduring importance of this fundamental structural motif in organic chemistry. As our understanding of chemical reactivity deepens and new catalytic systems are developed, the ability to construct these challenging rings with ever-increasing precision and efficiency will continue to open new avenues for scientific discovery and the development of novel therapeutics.

References

- 1. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. purechemistry.org [purechemistry.org]

- 5. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 13. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. synarchive.com [synarchive.com]

Navigating the Safety Profile of Ethyl 2-hydroxycyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-hydroxycyclopentanecarboxylate is a valuable chemical intermediate in organic synthesis and drug discovery. A thorough understanding of its safety and handling precautions is paramount for ensuring a safe laboratory environment. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols.

Physicochemical and Hazard Information

Quantitative data for this compound and its close structural analogs are summarized below to provide a comparative overview.

Table 1: Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C8H14O3 | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| CAS Number | 54972-10-0 | PubChem[1] |

| cis-Ethyl 2-hydroxycyclopentanecarboxylate | ||

| Boiling Point | 129-130 °C (42 mmHg) | ChemBK[2] |

| Density | 1.06 g/mL | ChemBK[2] |

| Ethyl 2-oxocyclopentanecarboxylate | ||

| Boiling Point | 102-104 °C (11 mmHg) | Sigma-Aldrich |

| Density | 1.054 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 77 °C (170.6 °F) - closed cup | Sigma-Aldrich |

Table 2: Hazard Identification (Based on Ethyl 2-oxocyclopentanecarboxylate)

| Hazard | Classification |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Experimental Protocols: Safe Handling and Storage

Given the potential for skin, eye, and respiratory irritation, the following protocols are recommended for handling this compound.

1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Ensure safety showers and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities or where splashing is possible, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, use a NIOSH-approved respirator with an organic vapor cartridge.

3. General Hygiene Practices:

-

Avoid contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and logical workflow is essential for responding to accidental exposure or spills.

Caption: Emergency response workflow for spills and personal exposure.

Disposal Considerations

All waste materials, including contaminated absorbent materials and empty containers, should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal.

Logical Relationship for Safe Chemical Handling

The principles of safe chemical handling follow a hierarchical and interconnected logic, starting from understanding the hazards and culminating in responsible disposal.

Caption: Logical flow for ensuring safe handling of chemicals in a laboratory setting.

References

An In-Depth Technical Guide to Ethyl 2-Hydroxycyclopentanecarboxylate for Researchers and Drug Development Professionals

Introduction

Ethyl 2-hydroxycyclopentanecarboxylate is a valuable chiral building block and intermediate in the synthesis of a variety of complex organic molecules, particularly in the field of medicinal chemistry. Its cyclopentane ring and hydroxyl and ester functionalities make it a versatile scaffold for the construction of prostaglandin analogs, carbocyclic nucleosides, and other biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on the specific isomer. The following table summarizes key quantitative data for the compound, with specific isomers noted where the information is available.

| Property | Value | Isomer/CAS No. | Source |

| Molecular Formula | C₈H₁₄O₃ | All | [1][2][3] |

| Molecular Weight | 158.19 g/mol | All | [1][2][3] |

| Purity | ≥95% - 97% | (1R,2S)-cis (61586-79-6), (1S,2S) (122331-03-7) | [3][4] |

| Boiling Point | 129-130 °C @ 42 Torr | (1R,2S)-cis (61586-79-6) | [5] |

| Density | 1.073 g/mL at 20°C | (1R,2S)-cis (61586-79-6) | [5] |

| Refractive Index | n20/D 1.458 | (1R,2S)-cis (61586-79-6) | [5] |

| Flash Point | 101 °C | (1R,2S)-cis (61586-79-6) | [5] |

| Storage Temperature | 2-8°C | General | [6] |

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, often as specific stereoisomers. Researchers should carefully verify the isomeric purity and specifications with the supplier before purchase.

| Supplier | Product Name/Isomer | CAS Number | Purity |

| AChemBlock | ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate | 122331-03-7 | 97%[4] |

| AChemBlock | Ethyl (1R,2S)-cis-2-hydroxycyclopentanecarboxylate | 61586-79-6 | 95%[3] |

| CHEMLYTE SOLUTIONS CO.,LTD | Ethyl(1R,2S)-cis-2-hydroxy-cyclopentanoate | 61586-79-6 | Not Specified |

| CP Lab Safety | Ethyl (1R, 2S)-cis-2-hydroxycyclopentanecarboxylate | 61586-79-6 | Not Specified[2] |

| Dayang Chem (Hangzhou) Co., Ltd. | ethyl 2-hydroxycyclopentane-1-carboxylate | 54972-10-0 | 98.0%[7] |

| Shanghai Nianxing Industrial Co., Ltd | Ethyl2-hydroxycyclopentane-1-carboxylate | 54972-10-0 | 98.0%[7] |

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding ketoester, ethyl 2-oxocyclopentanecarboxylate. The precursor itself can be synthesized via a Dieckmann condensation of diethyl adipate.

Synthesis of Ethyl 2-oxocyclopentanecarboxylate (Precursor)

This procedure describes a Dieckmann condensation reaction to form the cyclic β-keto ester.

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene (or another suitable solvent)

-

Hydrochloric acid (30% aqueous solution)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in toluene is prepared.

-

Diethyl adipate is added dropwise to the sodium ethoxide solution.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by gas chromatography until the diethyl adipate is consumed (typically less than 1% remaining).

-

After the reaction is complete, the mixture is cooled to approximately 30°C.

-

The reaction is neutralized with a 30% solution of hydrochloric acid.

-

The organic and aqueous layers are separated. The organic layer is collected, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

Synthesis of this compound

This procedure details the reduction of the ketoester to the desired hydroxy ester.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Sodium borohydride

-

Methanol

-

Saturated aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄)

-

Diethyl ether

Procedure:

-

A solution of ethyl 2-oxocyclopentanecarboxylate (0.4 mole) in 200 ml of methanol is prepared in a reaction flask and cooled to 0°C in an ice bath.

-

Sodium borohydride (10 g) is added portion-wise to the cooled solution.

-

The reaction progress is monitored by thin-layer chromatography.

-

Once the reaction is complete, the reaction mixture is carefully poured into a saturated aqueous solution of NaH₂PO₄ to quench the reaction.

-

The product is extracted from the aqueous mixture with diethyl ether.

-

The combined ether extracts are dried over a suitable drying agent, and the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by vacuum distillation to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from diethyl adipate to this compound.

Caption: Synthesis pathway of this compound.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl (1R,2S)-cis-2-hydroxycyclopentanecarboxylate 95% | CAS: 61586-79-6 | AChemBlock [achemblock.com]

- 4. ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate 97% | CAS: 122331-03-7 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE|lookchem [lookchem.com]

- 7. Ethyl2-hydroxycyclopentane-1-carboxylate | CAS#:54972-10-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Stereochemistry of Ethyl 2-hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxycyclopentanecarboxylate is a chiral molecule of significant interest in organic synthesis and drug development due to the presence of two stereogenic centers. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the hydroxyl and ester functional groups dictates the molecule's three-dimensional structure, which in turn influences its biological activity and physical properties. Understanding and controlling the stereochemistry of this compound is crucial for its application in the synthesis of complex molecules and for the development of stereochemically pure pharmaceuticals.

This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, the properties of its stereoisomers, and methods for their separation and characterization.

Stereoisomers of this compound

The two chiral centers at positions 1 and 2 of the cyclopentane ring result in two pairs of enantiomers. The relative orientation of the hydroxyl and ester groups defines the diastereomers: cis (when the groups are on the same side of the ring) and trans (when they are on opposite sides).

-

cis-isomers: (1R,2S) and (1S,2R) - Enantiomeric pair

-

trans-isomers: (1R,2R) and (1S,2S) - Enantiomeric pair

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties of Stereoisomers

The physical and chemical properties of the stereoisomers of this compound can vary. While enantiomers have identical physical properties in a non-chiral environment (e.g., boiling point, density, refractive index), they rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, have different physical properties.

| Property | (1R,2S)-cis-Ethyl 2-hydroxycyclopentanecarboxylate | Other Stereoisomers |

| CAS Number | 61586-79-6 | Data not available |

| Density | 1.073 g/mL at 20°C | Data not available |

| Refractive Index | n20/D 1.458 | Data not available |

| Specific Rotation | Data not available | Data not available |

Synthesis of this compound Stereoisomers

The primary route to this compound involves the reduction of the corresponding ketoester, ethyl 2-oxocyclopentanecarboxylate. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions, allowing for diastereoselective synthesis.

Diastereoselective Reduction of Ethyl 2-oxocyclopentanecarboxylate

The reduction of the ketone can lead to either the cis or trans diastereomer as the major product.

Experimental Protocol: Diastereoselective Reduction (General Procedure)

-

Preparation: A solution of ethyl 2-oxocyclopentanecarboxylate is prepared in a suitable anhydrous solvent (e.g., methanol for sodium borohydride reduction, or tetrahydrofuran for lithium tri-tert-butoxyaluminum hydride reduction) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a specific temperature (typically 0 °C or -78 °C).

-

Addition of Reducing Agent: The reducing agent is added portion-wise or as a solution to the ketoester solution while maintaining the reaction temperature. The choice of reducing agent influences the diastereoselectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a suitable reagent, such as water, dilute acid (e.g., 1 M HCl), or a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted from the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layers are combined.

-

Workup: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel to separate the diastereomers.

Separation of Stereoisomers

Once a mixture of diastereomers is obtained, they can be separated by standard chromatographic techniques like column chromatography due to their different physical properties. The separation of the resulting enantiomeric pairs requires chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation (General Procedure)

-

Column Selection: A suitable chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of enantiomers of cyclic compounds.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is selected and optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: A solution of the racemic mixture (either the separated cis or trans diastereomer) is prepared in the mobile phase.

-

Injection and Elution: The sample is injected onto the chiral HPLC column, and the enantiomers are eluted with the optimized mobile phase at a constant flow rate.

-

Detection: The eluted enantiomers are detected using a suitable detector, such as a UV detector.

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound. The coupling constants between the protons at C1 and C2 are characteristically different for the two isomers.

Expected NMR Spectral Features:

-

¹H NMR: The proton at C2 (CH-OH) and the proton at C1 (CH-COOEt) will show different coupling constants (J-values) depending on their dihedral angle. In the trans isomer, the protons are typically diaxial or diequatorial, leading to a larger coupling constant compared to the cis isomer where the protons are axial-equatorial.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclopentane ring will differ between the cis and trans isomers due to the different steric environments.

Note: Specific, experimentally verified NMR data for all individual stereoisomers is not consistently available in published literature, and would typically be determined on a case-by-case basis in a research setting.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its properties and applications. The synthesis of stereochemically pure isomers relies on diastereoselective reduction of the precursor ketone followed by chiral separation of the resulting enantiomers. Detailed characterization, particularly through NMR spectroscopy and measurement of optical rotation, is essential to confirm the absolute and relative stereochemistry of each isomer. This guide provides a foundational understanding for researchers and professionals working with this versatile chiral building block. Further investigation into specific catalytic asymmetric reductions and advanced chiral separation techniques will continue to refine the accessibility of each stereoisomer for various synthetic endeavors.

Advancing Modern Therapeutics: Unlocking the Potential of Substituted Cyclopentanes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring, a ubiquitous structural motif in a vast array of natural products and biologically active molecules, has emerged as a privileged scaffold in contemporary drug discovery and development. Its inherent conformational flexibility, coupled with the potential for stereochemically complex substitution patterns, provides a unique platform for the design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide explores the burgeoning research landscape of substituted cyclopentanes, with a focus on their applications in medicinal chemistry, particularly as antiviral, anti-inflammatory, and anticancer agents. We delve into the intricate signaling pathways modulated by cyclopentane-containing molecules, provide detailed experimental protocols for their synthesis and biological evaluation, and present a comprehensive analysis of their structure-activity relationships through curated quantitative data. This document aims to serve as a vital resource for researchers seeking to harness the therapeutic potential of this versatile carbocyclic core.

Introduction: The Cyclopentane Scaffold in Drug Discovery

The five-membered carbocyclic ring of cyclopentane is a fundamental building block in a multitude of biologically significant molecules, from prostaglandins and steroids to a variety of terpenoids and antibiotics.[1] Historically, the perceived synthetic challenges in achieving precise stereocontrol in highly substituted cyclopentane derivatives have somewhat limited their exploration compared to six-membered rings. However, recent advancements in asymmetric synthesis and organocatalysis have opened new avenues for the efficient and stereoselective construction of complex cyclopentanoid structures.[2][3] This has led to a renaissance in the investigation of substituted cyclopentanes as core scaffolds for novel therapeutic agents.

This guide will illuminate key research areas involving substituted cyclopentanes, with a particular emphasis on:

-

Antiviral Agents: Highlighting the design and synthesis of potent neuraminidase inhibitors for influenza, such as Peramivir (RWJ-270201).

-

Anti-inflammatory Compounds: Exploring the development of cyclopentanone-based derivatives as modulators of inflammatory pathways.

-

Anticancer Therapeutics: Investigating the potential of cyclopentane-fused frameworks in the development of novel antineoplastic agents.

-

Prostaglandin Analogues: Examining the intricate signaling pathways of these lipid mediators and their therapeutic implications.

Key Research Areas and Therapeutic Applications

Antiviral Cyclopentane Derivatives

Substituted cyclopentanes have proven to be particularly effective as antiviral agents, most notably in the fight against influenza. The design of these compounds often mimics the structure of sialic acid, the natural substrate of the viral neuraminidase enzyme, thereby inhibiting viral release from infected cells.

Peramivir (RWJ-270201): A Case Study

Peramivir is a potent and selective inhibitor of influenza neuraminidase, effective against both influenza A and B viruses.[4] Its cyclopentane core is strategically functionalized to interact with key residues in the enzyme's active site.

Table 1: Antiviral Activity of Peramivir (RWJ-270201) and Related Compounds

| Compound Reference | Virus Strain | IC50 (nM) | Citation |

| RWJ-270201 | Influenza A/Shangdong/09/93 (H3N2) | 0.83 | [4] |

| 1-(ethyl)propylamide derivative | Influenza A | 15 - 80 | [5] |

| diethylamide derivative | Influenza A | 15 - 80 | [5] |

| dipropylamide derivative | Influenza A | 15 - 80 | [5] |

| 4-morpholinylamide derivative | Influenza A | 15 - 80 | [5] |

| 1-(ethyl)propylamide derivative | Influenza B | 3000 - 9200 | [5] |

| diethylamide derivative | Influenza B | 3000 - 9200 | [5] |

| dipropylamide derivative | Influenza B | 3000 - 9200 | [5] |

| 4-morpholinylamide derivative | Influenza B | 3000 - 9200 | [5] |

| Camphene derivative 2a | Influenza A/PR/8/34 (H1N1) | 45,300 | [6] |

| Camphene derivative 7a | Influenza A/PR/8/34 (H1N1) | 252,000 | [6] |

Anti-inflammatory Substituted Cyclopentanones

Cyclopentenone prostaglandins, a class of lipid mediators, are known to possess potent anti-inflammatory properties. This has inspired the development of synthetic cyclopentanone derivatives as anti-inflammatory agents. These compounds often exert their effects through the modulation of key inflammatory signaling pathways, such as NF-κB.

A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[3] Notably, the introduction of a second substituent at the 2-position of the cyclopentanone ring was found to increase the stability of the Mannich base and significantly decrease cytotoxicity while retaining anti-inflammatory and analgesic effects.[3]

Table 2: Anti-inflammatory and Anticancer Activities of Substituted Cyclopentanone Derivatives

| Compound Type | Compound ID | Biological Activity | IC50 (µM) | Cell Line/Assay | Citation |

| Benzylidene Cyclopentanone | I4 | Anti-inflammatory | - | Carrageenan-induced rat paw edema | [7] |

| Benzylidene Cyclopentanone | I12 | Anti-inflammatory | - | Carrageenan-induced rat paw edema | [7] |

| Benzylidene Cyclopentanone | I13 | Anti-inflammatory | - | Carrageenan-induced rat paw edema | [7] |

| Benzylidene-5-dimethylaminomethyl Cyclopentanone | II3 | Anti-inflammatory | - | Carrageenan-induced rat paw edema | [7] |

| Benzylidene-5-dimethylaminomethyl Cyclopentanone | - | Anticancer | 2.93 - 18.06 | L1210 | [7] |

| 2-(E)-(4-cyclopentyloxy-3-methoxylbenzylidene)cyclopentanone | 5 | Anticancer | 1.62 | Bel-7402 | [8] |

| 2-(E)-(4-cyclopentyloxy-3-methoxylbenzylidene)cyclopentanone | 5 | Anticancer | 8.04 | KB | [8] |

Anticancer Cyclopentane Derivatives

The structural diversity of substituted cyclopentanes makes them attractive scaffolds for the development of novel anticancer agents. Researchers have explored cyclopentane-fused anthraquinones as analogues of anthracyclines, a class of potent chemotherapy drugs. These novel compounds have demonstrated significant antiproliferative activity against various tumor cell lines, including those with multidrug resistance.[9]

Signaling Pathways Modulated by Cyclopentane Derivatives

Substituted cyclopentanes, particularly prostaglandin analogues, exert their biological effects by modulating complex intracellular signaling pathways. Understanding these pathways is crucial for the rational design of new drugs with improved efficacy and reduced side effects.

Prostaglandin F2α (PGF2α) Signaling Pathway